Chemical structure and properties of 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine
Chemical structure and properties of 4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine
Technical Monograph: 4H,6H,7H-Thieno[3,2-c]thiopyran-2-ylmethanamine
Content Type: Technical Reference Guide Subject: Chemical Entity Characterization & Synthetic Methodology CAS Registry Number: 933696-87-8
Executive Summary: The Scaffold Identity
4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine (hereafter referred to as TTP-2-MA ) is a bicyclic heterocyclic building block characterized by a fused thiophene-thiopyran system. Structurally, it consists of a partially saturated thiopyran ring fused to a thiophene ring, featuring a primary methanamine substituent at the C-2 position.
In modern medicinal chemistry, TTP-2-MA serves as a critical bioisostere for tetrahydroisoquinoline (THIQ) and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine moieties. By replacing the piperidine nitrogen of the thienopyridine scaffold with a sulfur atom, researchers can modulate lipophilicity (LogP), alter metabolic stability, and modify hydrogen bond donor/acceptor profiles while maintaining the steric footprint required for receptor binding.
Physicochemical Profile
The following data aggregates calculated and observed properties for the TTP-2-MA core. These values are essential for assessing "drug-likeness" (Lipinski’s Rule of 5) and blood-brain barrier (BBB) permeability.
| Property | Value / Description | Relevance |
| Molecular Formula | C₈H₁₁NS₂ | Core composition |
| Molecular Weight | 185.31 g/mol | Fragment-based drug discovery (FBDD) ideal range (<200) |
| CAS Number | 933696-87-8 | Unique Identifier |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS penetration |
| H-Bond Donors | 1 (Primary Amine) | Key interaction point for aspartate/glutamate residues |
| H-Bond Acceptors | 3 (N, S, S) | Sulfur atoms act as weak acceptors |
| Topological PSA | ~51 Ų | Favorable for membrane permeability (<140 Ų) |
| pKa (Base) | ~8.5 - 9.0 | Amine is protonated at physiological pH |
Structural Analysis & Bioisosterism
The utility of TTP-2-MA lies in its ability to mimic established pharmacophores while introducing subtle electronic changes.
The "Chalcogen Switch"
Replacing the nitrogen in a saturated ring (e.g., piperidine in thienopyridines) with sulfur (thiopyran in TTP-2-MA) creates a "chalcogen switch."
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Electronic Effect: Sulfur is less electronegative than nitrogen but has available d-orbitals (though their participation is debated, polarizability is higher). This alters the pKa of the fused system.
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Metabolic Effect: The thiopyran sulfur is susceptible to S-oxidation (forming sulfoxides/sulfones), offering a different metabolic soft spot compared to N-dealkylation or N-oxidation.
Diagram: Bioisosteric Relationships
The following diagram illustrates the structural relationship between TTP-2-MA and its common medicinal chemistry analogs.
Figure 1: Bioisosteric evolution from Tetrahydroisoquinoline to the Thieno-thiopyran scaffold.
Synthetic Methodology
The synthesis of TTP-2-MA typically proceeds through the construction of the thiophene ring onto a pre-existing thiopyranone core. The following protocol describes a validated route via the Gewald-type cyclization or Vilsmeier-Haack functionalization , followed by side-chain manipulation.
Retrosynthetic Analysis
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Target: TTP-2-MA
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Precursor: Ethyl 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylate.
Detailed Protocol: Core Synthesis & Functionalization
Step 1: Vilsmeier-Haack Formylation
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Reagents: Tetrahydro-4H-thiopyran-4-one, POCl₃, DMF.
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Mechanism: Formation of a chloro-enaldehyde intermediate.
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Procedure:
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Cool DMF (3.0 eq) to 0°C. Dropwise add POCl₃ (2.5 eq). Stir for 30 min to form the Vilsmeier salt.
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Add Tetrahydro-4H-thiopyran-4-one (1.0 eq) dissolved in DMF.
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Heat to 60°C for 3 hours.
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Quench with ice water and neutralize with NaOAc. Extract with DCM.
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Product: 4-chlorodihydro-2H-thiopyran-3-carbaldehyde.
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Step 2: Thiophene Ring Closure
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Reagents: Ethyl thioglycolate (HS-CH₂-COOEt), Et₃N (Triethylamine), Ethanol.
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Mechanism: Nucleophilic attack of the thiol on the chloro-alkene followed by aldol-type condensation and aromatization.
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Procedure:
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Dissolve the chloro-aldehyde from Step 1 in Ethanol.
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Add Ethyl thioglycolate (1.1 eq) and Et₃N (2.5 eq).
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Reflux for 4–6 hours.
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Cool and precipitate the product or extract with EtOAc.
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Intermediate: Ethyl 4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylate.
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Step 3: Functional Group Transformation (Ester to Amine)
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Route: Reduction of Ester to Alcohol
Mesylation Azide Displacement Staudinger Reduction. -
Procedure:
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Reduction: Treat ester with LiAlH₄ in THF at 0°C. Yields the hydroxymethyl derivative.
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Activation: React alcohol with MsCl (Methanesulfonyl chloride) and Et₃N in DCM.
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Displacement: Treat mesylate with NaN₃ in DMF at 60°C.
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Reduction: Hydrogenate (H₂, Pd/C) or use Staudinger conditions (PPh₃, THF/H₂O) to yield the primary amine.
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Final Product: TTP-2-MA.
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Synthesis Workflow Diagram
Figure 2: Step-wise synthetic pathway from commercial starting materials to TTP-2-MA.
Applications in Drug Discovery[3]
The TTP-2-MA scaffold is rarely a drug in itself but acts as a pharmacophore hybrid.
1. GPCR Ligands (Dopamine/Serotonin): The structural similarity to thienopyridines (e.g., Ticlopidine analogs) suggests potential affinity for GPCRs. The amine "tail" (2-ylmethanamine) is a classic "linker" motif used to attach bulky hydrophobic groups (aryl amides, sulfonamides) to target secondary binding pockets in receptors like D₂ dopamine or 5-HT serotonin receptors.
2. Kinase Inhibition: Fused thiophene systems are privileged structures in kinase inhibitors.[3] The 2-position amine can be derivatized to form urea or amide linkages that interact with the hinge region of kinases (e.g., ATP-competitive inhibition).
3. PNMT Inhibition:
Research indicates that thieno[3,2-c]pyridines are inhibitors of Phenylethanolamine N-methyltransferase (PNMT).[4] As a sulfur bioisostere, TTP-2-MA derivatives are investigated to improve selectivity for PNMT over
Handling and Stability
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to atmospheric CO₂ (carbamate formation) and oxidation.
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Solubility: Soluble in DMSO, Methanol, and DCM. Low solubility in water unless converted to a hydrochloride salt (TTP-2-MA
HCl). -
Safety: Treat as a potential irritant. The biological activity of the bare scaffold is not fully characterized, so standard chemical hygiene (gloves, fume hood) is mandatory.
References
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PubChem. (n.d.). Thieno[2,3-c]pyridine and related scaffolds.[5] National Library of Medicine. Retrieved from [Link]
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Dylong, D. et al. (2004). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase.[4] Bioorganic & Medicinal Chemistry.[6][3][4][7][8] Retrieved from [Link]
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ResearchGate. (2016). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
